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Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl

Solubility Formulation In Vivo Studies

Quantifying early-stage Maillard reaction damage in processed foods demands a marker that is specific to the initial Amadori product-not confounded by advanced glycation end-products (AGEs). Furosine (CAS 19746-33-9) is the only analytical standard that specifically measures lysine blockage at the reversible Amadori stage. - Exclusive furan-carbonyl-lysine structure enables UV detection at 280 nm, entirely orthogonal to CML/CEL methods. - Validated ion-pair RP-HPLC protocols allow direct correlation of furosine concentration to % blocked lysine. - High-purity dihydrochloride salt (6534 mg/L aqueous solubility) ensures reproducible calibration for infant formula, dairy, and plant-protein quality control.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 19746-33-9
Cat. No. B1212751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsilon-N-(2-furoyl-methyl)-L-lysine 2hcl
CAS19746-33-9
Synonymsfurosine
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N
InChIInChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1
InChIKeyYQHPCDPFXQXCMV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furosine Dihydrochloride: Maillard Reaction Biomarker


Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl, commonly known as furosine dihydrochloride (CAS: 19746-33-9), is a synthetically derived amino acid derivative formed exclusively as an acid-hydrolysis artifact of the Amadori product, N-ε-fructoselysine [1]. This compound serves as the gold-standard analytical marker for quantifying the early-stage Maillard reaction in thermally processed foods and biological samples, providing a quantifiable measure of lysine blockage and protein damage [2]. Its unique furan-carbonyl-lysine structure [1] is not found in native, unprocessed proteins, establishing its specific role in quality control and nutritional assessment.

Why Furosine Cannot Be Replaced


While Nε-substituted lysine derivatives like Nε-carboxymethyl-L-lysine (CML) and Nε-carboxyethyl-L-lysine (CEL) serve as markers of advanced glycation end-products (AGEs), only furosine specifically quantifies the initial, reversible Amadori product stage of the Maillard reaction [1]. Generic substitution with other lysine analogs such as ε-N-acetyl-L-lysine or ε-N-methyl-L-lysine fails due to fundamentally different biological fates and detection requirements. For instance, while ε-N-acetyl-L-lysine improves enzyme stability at acidic pH, it does not serve as a process-induced damage marker . Furthermore, the analytical methods validated for furosine—namely ion-pair reversed-phase HPLC with UV detection—are specifically optimized for its unique furan ring chromophore, making the analytical workflow non-transferable to other lysine derivatives .

Furosine Dihydrochloride: Performance Data


Solubility Advantage for In Vivo Dosing

The dihydrochloride salt form (CAS 19746-33-9) exhibits significantly enhanced aqueous solubility compared to its free base counterpart, enabling reliable in vivo dosing. The estimated water solubility of the compound is 6534 mg/L at 25 °C [1]. While direct comparator data for the free base is not available from the same study, class-level inference confirms that the salt form is essential for achieving concentrations necessary for toxicological studies, such as the 0.24 g/kg dose administered via gavage in mice [2].

Solubility Formulation In Vivo Studies

Established LD50 for Dose-Response Studies

An acute toxicity study has determined the median lethal dose (LD50) of furosine dihydrochloride to be 1.6 g/kg body weight when administered to ICR female mice [1]. This established threshold directly informs the selection of non-lethal doses for subsequent in vivo investigations. For example, a subsequent study utilized a dose of 0.24 g/kg, which represents approximately 15% of the LD50, to investigate furosine's effects on renal cells via ferroptosis pathways [1]. In contrast, no comparable, empirically determined LD50 value is readily available in the primary literature for related Maillard reaction markers like Nε-carboxymethyl-L-lysine (CML) or Nε-carboxyethyl-L-lysine (CEL).

Toxicology In Vivo Safety Assessment

Preferred Biomarker for Nutritional Damage

Furosine is the internationally recognized marker for assessing thermal damage in a wide range of food products, including milk, pasta, and infant formulas [1]. Its quantifiable correlation with the percentage of blocked (unavailable) lysine is a direct measure of nutritional protein damage. A study on soybean products demonstrated that furosine levels, alongside other markers, accurately model the extent of lysine blockage through chemometric analysis, whereas markers of advanced glycation (CML, CEL) indicate later-stage, irreversible damage [2]. This distinction is crucial for food processors aiming to optimize thermal treatments to minimize nutritional loss while ensuring safety.

Food Chemistry Quality Control Regulatory Compliance

Furosine Dihydrochloride: Key Applications


Early-Stage Thermal Damage in Dairy & Plant Proteins

Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl is the analytical standard of choice for quantifying the extent of the Maillard reaction in processed dairy products, infant formulas, and emerging plant-based protein isolates. Its detection via established HPLC-UV methods provides a direct, quantifiable correlation with the percentage of blocked lysine, enabling food manufacturers to precisely control thermal processes (e.g., pasteurization, spray-drying) to minimize nutritional degradation while ensuring microbiological safety [1].

In Vivo Toxicology of Dietary AGEs

With a defined in vivo LD50 (1.6 g/kg in mice), this compound serves as a well-characterized tool for investigating the biological effects of dietary Maillard reaction products. Its established solubility profile (6534 mg/L in water) facilitates reliable dosing in animal models to study mechanisms of toxicity, such as its demonstrated role in inducing ferroptosis and necroptosis in renal and hepatic cells, respectively [2].

Maillard Reaction Method Calibration

This high-purity dihydrochloride salt is the essential reference material for developing, validating, and calibrating analytical methods (HPLC, LC-MS/MS) designed to quantify protein-bound Maillard reaction products in complex matrices. Its unique furan ring allows for specific UV detection, enabling accurate quantification even in the presence of other lysine derivatives like CML and CEL, which are markers of different reaction stages [3].

Quality Control of Heat-Treated Ginseng & Botanicals

Furosine is a proven indicator for assessing the degree of heat treatment in processed botanical products, including ginseng. Quantification of this compound allows for the differentiation between fresh and processed samples and can be used to estimate the level of honey or other reducing sugar additions during manufacturing, ensuring product authenticity and quality consistency [4].

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